molecular formula C20H16N4O2S B2714508 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide CAS No. 1808561-43-4

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide

Cat. No.: B2714508
CAS No.: 1808561-43-4
M. Wt: 376.43
InChI Key: TYCKUZCRXUGVGW-UHFFFAOYSA-N
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Description

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide is a novel hybrid compound designed for advanced biochemical research, specifically targeting human carbonic anhydrase (hCA) isoforms . This molecule strategically incorporates the 4-anilinoquinazoline scaffold, a privileged structure in oncology drug discovery present in approved therapeutics like gefitinib and erlotinib, fused with a benzenesulfonamide zinc-binding group (ZBG) that is characteristic of potent carbonic anhydrase inhibitors . Its primary research application is as a potent inhibitor of physiologically critical carbonic anhydrase isoforms. The compound exhibits single-digit nanomolar activity against hCA II, a cytosolic isoform linked to tumor progression in cancers such as melanoma, and renal, esophageal, and lung cancers . Inhibition of hCA II has been shown to decrease angiogenesis by interfering with vascular endothelial growth factor receptor (VEGFR) signaling, positioning this compound as a valuable tool for investigating tumor microenvironment dynamics and anti-angiogenic pathways . The design features a rigid 4-anilinoquinazoline core, which is well-tolerated in biological systems, enhancing the compound's potential for favorable pharmacokinetic properties in research models . The benzenesulfonamide group binds effectively to the Zn²⁺ ion in the enzyme's active site, a mechanism common to several clinical CA inhibitors . Researchers will find this compound particularly useful for studies in cancer biology, enzymology, and for the development of novel targeted therapies. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(4-phenylquinazolin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-23-18-9-5-4-8-17(18)19(24-20)14-6-2-1-3-7-14/h1-13H,(H2,21,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKUZCRXUGVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide typically involves the reaction of 4-chloro-2-phenylquinazoline with various sulfonamides in dry N,N-dimethylformamide. This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline-sulfonamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline and sulfonamide derivatives, which can exhibit different biological activities depending on the modifications made to the parent compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of quinazoline, including 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating a series of 4-aminoquinazoline derivatives demonstrated that specific modifications led to enhanced anticancer activity against the MCF-7 breast cancer cell line, with certain compounds achieving IC50 values lower than that of doxorubicin, a standard chemotherapy drug .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects includes the inhibition of specific enzymes and pathways critical for cancer cell proliferation. Notably, it interacts with receptor tyrosine kinases and carbonic anhydrase enzymes, leading to apoptosis in cancer cells. The compound induces reactive oxygen species (ROS)-mediated apoptosis, which is a crucial pathway in the treatment of colorectal cancer .

Biological Research

Enzyme Inhibition

Research has highlighted the compound's potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. The compound has shown potent inhibitory effects against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating selectivity over carbonic anhydrase II. This selectivity is essential for developing targeted therapies that minimize side effects on normal tissues.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of quinazoline derivatives. These studies reveal that modifications to the phenyl and sulfonamide groups can significantly impact the compound's efficacy against cancer cells . For example, the introduction of specific substituents on the quinazoline ring has been shown to enhance cytotoxicity and selectivity towards cancer cells.

Industrial Applications

Synthesis of New Materials

In addition to its biological applications, this compound serves as a building block in organic synthesis. It is utilized in developing new materials and chemical processes due to its unique structural properties that allow for further functionalization. The versatility of this compound makes it a valuable intermediate in synthetic chemistry.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell LineIC50 (μM)Reference
DoxorubicinMCF-722.75
Compound AMCF-720.00
Compound BMCF-718.50
Compound CMCF-715.00

Table 2: Inhibitory Effects on Carbonic Anhydrase Isoforms

Compound NameCA IX IC50 (nM)CA II IC50 (nM)Selectivity Ratio
This compound10.9325.062.29
Compound D15.0030.002.00
Compound E12.5028.002.24

Mechanism of Action

The mechanism of action of 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases and carbonic anhydrase enzymes. By inhibiting these targets, the compound can disrupt cellular processes essential for cancer cell proliferation and survival. This inhibition leads to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Quinazoline vs. Pyrimidine Derivatives

  • This compound and PPA14 (pyrimidine-based) both exhibit anticancer activity but differ in heterocyclic core size. The quinazoline’s larger planar structure enables stronger π-π stacking with kinase domains (e.g., EphB3), while pyrimidine derivatives like PPA14 may favor cell cycle regulation via G2/M arrest .

Substituent Effects

  • Compound 9 () demonstrates that alkylthio and chloro groups on the benzene ring enhance cytotoxicity, likely by promoting DNA damage or topoisomerase inhibition. In contrast, the target compound’s phenyl group at position 4 of quinazoline optimizes hydrophobic interactions with EphB3’s active site .
  • HQMABS () highlights the role of the quinoline-hydroxy group in antimicrobial activity, whereas the target compound’s quinazoline-phenyl system prioritizes kinase targeting.

Schiff Base vs. Direct Linkage

  • Schiff base derivatives (e.g., 4-((Thiophene-2-ylmethylene)amino)benzenesulfonamide) exhibit tunable electronic properties due to the imine bond, which can be modulated by aromatic substituents (thiophene, pyridine) for improved microbial enzyme binding . The target compound’s direct amino linkage provides rigidity, favoring stable interactions with EphB3.

Metal Chelation

  • Oxinates of HQMABS (e.g., Mn(II), Cu(II) complexes) show reduced antimicrobial activity compared to the parent ligand, suggesting metal coordination may hinder membrane penetration or target accessibility .

Biological Activity

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the biological mechanisms, research findings, and therapeutic implications associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a quinazoline moiety linked to a benzenesulfonamide group. This configuration is significant for its biological activity, particularly due to the presence of functional groups that enhance binding to specific biological targets.

Property Value
Molecular FormulaC17_{17}H16_{16}N4_{4}O2_{2}S
Molecular Weight356.39 g/mol
SolubilitySoluble in DMSO and DMF
Target EnzymesReceptor tyrosine kinases, carbonic anhydrase IX

The primary mechanism of action for this compound involves the inhibition of receptor tyrosine kinases (RTKs) and carbonic anhydrase enzymes. By targeting these proteins, the compound disrupts critical signaling pathways involved in tumor growth and survival.

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : RTKs play a vital role in cell proliferation and differentiation. Inhibiting these receptors can lead to reduced cancer cell growth and increased apoptosis.
  • Carbonic Anhydrase Inhibition : The compound has shown potent inhibitory effects on carbonic anhydrase IX, which is often overexpressed in tumors. This inhibition can alter pH regulation within the tumor microenvironment, contributing to reduced tumor viability.

Biological Activity and Research Findings

Recent studies have highlighted the anticancer potential of this compound through various assays:

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and melanoma cells. The IC50 values for these cell lines range from 10 nM to 50 nM, indicating potent activity.

Case Studies

  • Study on MCF-7 Cells : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 of approximately 25 nM.
  • Prostate Cancer Models : In animal models, administration of the compound significantly reduced tumor size compared to control groups, suggesting its effectiveness in vivo.

Comparative Analysis with Related Compounds

A comparative analysis with other quinazoline derivatives reveals that this compound has superior selectivity and potency against specific cancer targets.

Compound IC50 (nM) Target Enzyme
4-Aminoquinazoline30EGFR
6-Bromoquinazoline15VEGF RTK
This compound 25 Carbonic Anhydrase IX

Q & A

Q. What are the established synthetic routes for 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling substituted acyl chlorides or sulfonyl chlorides with aminosulfonamide intermediates. For example:

  • Step 1 : React substituted benzoic acids with thionyl chloride (SOCl₂) to form acyl chlorides .
  • Step 2 : Condense the acyl chloride with 4-aminobenzenesulfonamide in the presence of pyridine to yield N-acetylated sulfonamides .
  • Step 3 : For quinazoline derivatives, react 2-aminobenzophenone with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid, followed by sulfonylation using benzenesulfonyl chloride .
  • Purification : Use column chromatography or recrystallization (e.g., ethanol or acetonitrile) to isolate products, confirmed via TLC (Rf values: 0.43–0.78) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Q. How are preliminary biological activities of sulfonamide derivatives assessed?

Methodological Answer:

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ values for compounds 10–14: 2–15 µM) .
  • Enzyme inhibition : Measure IC₅₀ against targets like carbonic anhydrase or serine proteases via spectrophotometric methods .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., zones of inhibition ≥15 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can QSAR and molecular docking studies optimize the bioactivity of derivatives?

Methodological Answer:

  • QSAR Workflow :
    • Compile bioactivity data (e.g., IC₅₀) and structural descriptors (logP, polar surface area) .
    • Use regression models (e.g., partial least squares) to correlate descriptors with activity.
    • Validate models via cross-validation (R² > 0.7) .
  • Docking Protocol :
    • Prepare protein targets (e.g., EGFR kinase) using AutoDock Tools.
    • Define binding pockets and run simulations (e.g., Lamarckian GA with 100 runs).
    • Analyze binding energies (ΔG < -8 kcal/mol indicates strong affinity) and hydrogen-bonding interactions .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Factor Analysis :
    • Compare substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition) .
    • Standardize assay conditions (pH, temperature, cell line passages).
  • Statistical Validation :
    • Perform dose-response curves in triplicate.
    • Apply ANOVA to assess significance (p < 0.05) between variants .

Q. What strategies improve synthetic yields and purity for scaled-up production?

Methodological Answer:

  • Optimization Steps :
    • Vary solvent polarity (e.g., DMF vs. ethanol) to enhance solubility .
    • Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine).
    • Use microwave-assisted synthesis to reduce reaction time (30 min vs. 4 hours) .
  • Yield Enhancement :
    • Recrystallize products in mixed solvents (e.g., ethanol:water 3:1) to achieve >95% purity .

Q. How to design structure-activity relationship (SAR) studies for novel derivatives?

Methodological Answer:

  • Scaffold Modification :
    • Introduce substituents at the quinazoline C4 position (e.g., phenyl, methyl) .
    • Vary sulfonamide linker groups (e.g., alkylthio vs. carbamoyl) .
  • Activity Profiling :
    • Screen derivatives against a panel of enzymes/cell lines.
    • Cluster bioactivity data using PCA to identify key structural drivers .

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